![molecular formula C17H19N3O B4239741 2-[(4-ethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4239741.png)
2-[(4-ethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the cyclization of anthranilamide with aldehydes, followed by various modifications to introduce different substituents into the quinazolinone nucleus. One method for synthesizing 4(3H)-quinazolinones includes the reaction of 2-aminobenzamides and aldehydes, catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation using phenyliodine diacetate under mild conditions (Cheng et al., 2013). Another approach involves lithiation of 3-amino-2-methyl-4(3H)-quinazolinone and its derivatives, enabling the introduction of various electrophiles to yield 2-substituted derivatives (Smith et al., 1996).
Molecular Structure Analysis
The molecular structure of 2-[(4-ethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone can be analyzed using spectroscopic methods such as FTIR, NMR, and UV spectroscopy. Density functional theory (DFT) calculations provide insights into the molecular orbital properties, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as charge distribution and vibrational properties of quinazolinone derivatives (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, enabling the synthesis of a wide range of substituted derivatives. The lithiation of quinazolinones and their reactions with electrophiles result in 2-substituted derivatives. These reactions showcase the versatility of quinazolinones in organic synthesis (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystal structure, can be determined through experimental methods. For instance, the crystal structure of certain quinazolinone compounds has been elucidated, revealing insights into their molecular arrangement and interactions (Yong, 2005).
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which is essential for their diverse applications in medicinal chemistry. The chemical stability and reactivity of these compounds are influenced by their molecular structure and substituents (Ozaki et al., 1980).
properties
IUPAC Name |
2-(4-ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-3-12-4-6-13(7-5-12)19-17-18-10-14-15(20-17)8-11(2)9-16(14)21/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCOZWHCCMPUAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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